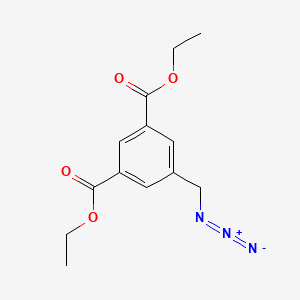
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate is an organic compound with the molecular formula C13H15N3O4. It is a derivative of benzene-1,3-dicarboxylic acid, where the hydrogen atoms at positions 1 and 3 are replaced by diethyl ester groups, and the hydrogen atom at position 5 is replaced by an azidomethyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,3-dicarboxylic acid.
Esterification: The carboxylic acid groups are esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form diethyl benzene-1,3-dicarboxylate.
Bromination: The esterified compound is then brominated at the 5-position using bromine in the presence of a catalyst like iron(III) bromide to form diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for esterification and bromination steps, and large-scale batch reactors for the azidation step. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Reduction Reactions: The azidomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF, and other nucleophiles.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF).
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products
Substitution: Various substituted benzene-1,3-dicarboxylates.
Reduction: Diethyl 5-(aminomethyl)benzene-1,3-dicarboxylate.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including triazoles and other heterocycles.
Biology: It is used in bioconjugation reactions, where the azide group reacts with alkynes to label biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the triazole derivatives formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate: Similar structure but with a bromomethyl group instead of an azidomethyl group.
Diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
Uniqueness
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for specific applications in cycloaddition reactions and bioconjugation. This makes it a valuable compound in the synthesis of triazoles and other bioactive molecules .
Eigenschaften
CAS-Nummer |
918810-61-4 |
|---|---|
Molekularformel |
C13H15N3O4 |
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H15N3O4/c1-3-19-12(17)10-5-9(8-15-16-14)6-11(7-10)13(18)20-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
XTMQGPUDUOMUDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC(=C1)CN=[N+]=[N-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14181779.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)

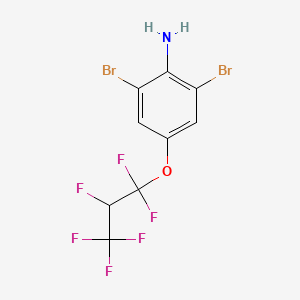
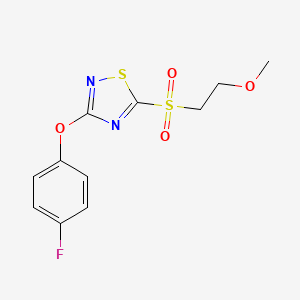
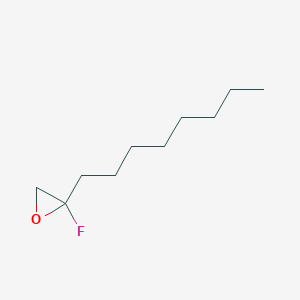

![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
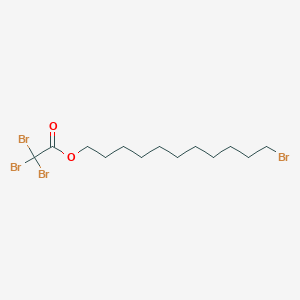
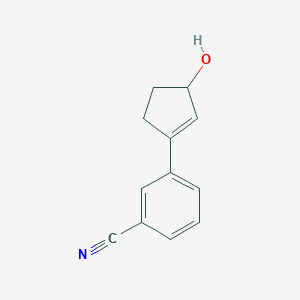
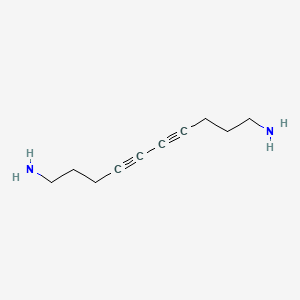
![6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-](/img/structure/B14181842.png)
![4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride](/img/structure/B14181844.png)
